

2,6-Difluorobenzyl chloride molecular weight and formula

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Compound of Interest

Compound Name: 2,6-Difluorobenzyl chloride

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An In-depth Technical Guide to 2,6-Difluorobenzyl Chloride

This technical guide provides a comprehensive overview of **2,6-Difluorobenzyl chloride**, a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Molecular Data

2,6-Difluorobenzyl chloride is a halogenated aromatic compound with the chemical formula C₇H₅ClF₂.^{[1][2][3]} Its molecular weight is 162.56 g/mol .^{[1][2][4]}

Quantitative Data Summary

The fundamental quantitative data for **2,6-Difluorobenzyl chloride** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C7H5ClF2	[1] [2] [3] [5] [6]
Linear Formula	F2C6H3CH2Cl	
Molecular Weight	162.56 g/mol	[1] [2] [3] [4] [5]
CAS Number	697-73-4	[1] [3] [5]
Melting Point	34-38 °C	[1] [5] [7]
Boiling Point	172-173 °C (at 640 mm Hg)	[1] [3] [5]
Flash Point	151 °F	[1] [5]
Density	~1.273 g/cm³ (estimate)	[1] [5]

Synthesis and Experimental Protocols

2,6-Difluorobenzyl chloride is a key building block in the synthesis of various complex molecules, including the anti-epileptic drug Rufinamide.[\[1\]](#)[\[8\]](#) Several synthetic routes have been established, with the chlorination of 2,6-difluorotoluene being a common method.[\[5\]](#)[\[7\]](#)

Experimental Protocol: Synthesis via Chlorination of 2,6-Difluorotoluene

A documented method for the synthesis of **2,6-Difluorobenzyl chloride** involves the reaction of 2,6-difluorotoluene with a chlorinating agent.[\[9\]](#)

Materials:

- 2,6-Difluorotoluene
- Tetrachloromethane (CCl₄)
- Methanol (MeOH)
- Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
- Formamide (HCONH₂)

- Argon (for inert atmosphere)
- Glass tube (10 mL)
- Stainless steel autoclave (17 mL)

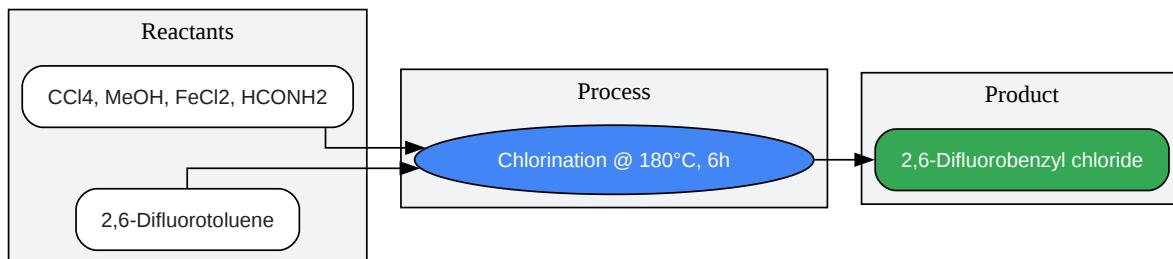
Procedure:[9]

- A 10 mL glass tube is placed inside a 17 mL stainless steel autoclave.
- The tube is charged with 0.09 mmol of $\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$ and 4.5 mmol of formamide under an argon atmosphere.
- The mixture is heated for 5 minutes.
- 18 mmol of tetrachloromethane, 4.5 mmol of methanol, and 9 mmol of 2,6-difluorotoluene are added to the tube.
- The tube is sealed and placed inside the autoclave, which is then sealed and heated to 180°C for 6 hours.
- After the reaction is complete, the autoclave is cooled to room temperature.
- The reaction mixture is filtered, and the solvent is removed by distillation.
- The final product, **2,6-Difluorobenzyl chloride**, is purified from the unreacted starting material by vacuum distillation.

This method reports a yield of up to 37% for difluorobenzyl chlorides.[8] An alternative, though less specific, method mentioned is the reaction of gaseous chlorine with 2,6-difluorotoluene.[5]

Logical Workflow and Diagrams

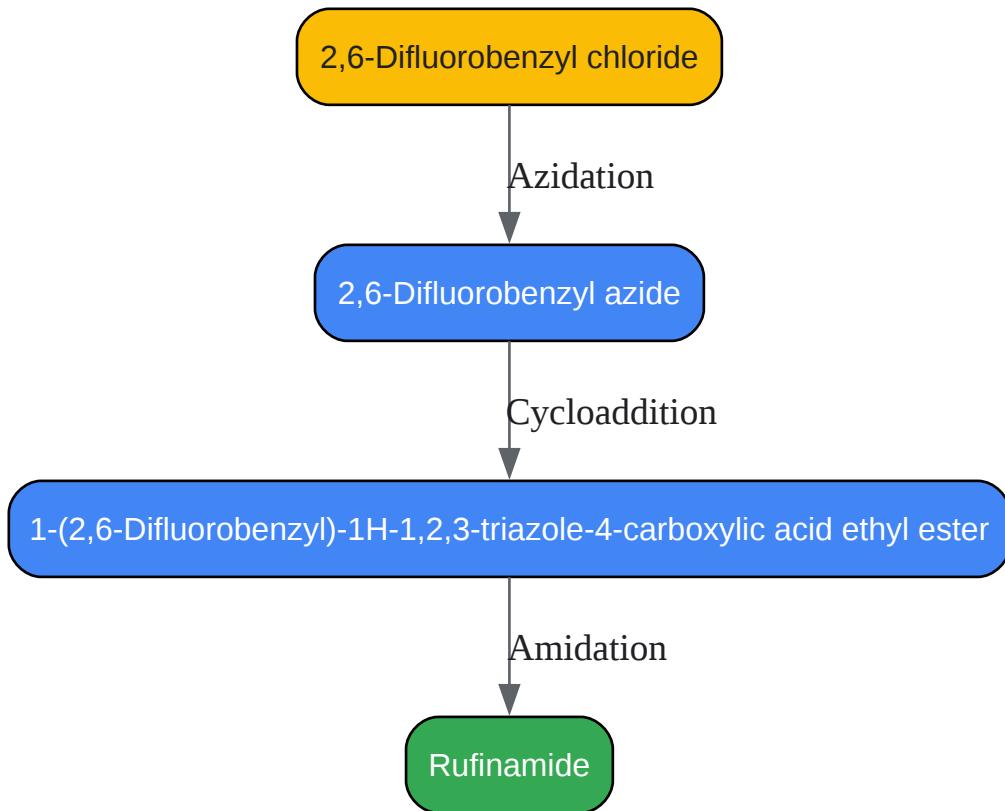
The synthesis of **2,6-Difluorobenzyl chloride** can be visualized as a direct transformation of the methyl group on 2,6-difluorotoluene to a chloromethyl group.



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Caption: Synthesis of **2,6-Difluorobenzyl chloride** from 2,6-Difluorotoluene.

This compound serves as a critical intermediate, for instance, in the multi-step synthesis of the pharmaceutical Rufinamide.



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Caption: Role of **2,6-Difluorobenzyl chloride** in the synthesis of Rufinamide.

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